6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine

Overview

Description

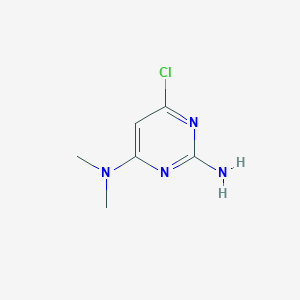

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine is an organic compound with the molecular formula C6H9ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups attached to the nitrogen atoms at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine typically involves the chlorination of n4,n4-dimethylpyrimidine-2,4-diamine. One common method includes the reaction of n4,n4-dimethylpyrimidine-2,4-diamine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the reduction of the pyrimidine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation Reactions: Products include pyrimidine oxides.

Reduction Reactions: Products include reduced pyrimidine derivatives.

Scientific Research Applications

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.

Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly antiviral and anticancer agents.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the dimethyl groups play a crucial role in the binding affinity and specificity of the compound to its targets. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

- 6-Chloro-n4-methylpyrimidine-2,4-diamine

- 6-Chloro-n4,n4-dimethylpyrimidine-4,5-diamine

Uniqueness

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine is unique due to the specific positioning of the chlorine atom and the dimethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Biological Activity

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine is a pyrimidine derivative with significant potential in medicinal chemistry, particularly in the development of antitumor and antiviral agents. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 172.62 g/mol. Its structure includes:

- A pyrimidine ring with a chlorine atom at the 6th position.

- Two dimethylamino groups at the 4th position.

These structural features contribute to its reactivity and biological interactions, allowing it to form hydrogen-bonded dimers that enhance its stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleic acid synthesis, disrupting cellular processes essential for tumor growth and viral replication.

- Nucleic Acid Interaction : Its structural characteristics allow it to interfere with DNA and RNA synthesis, which is critical for cell proliferation .

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various pathways:

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells by interfering with the activity of cyclin-dependent kinases (CDKs).

- Apoptosis Induction : The compound can trigger programmed cell death in malignant cells, enhancing its therapeutic potential against tumors.

Antiviral Properties

In addition to its antitumor effects, this compound has been investigated for potential antiviral applications. Its mechanism may involve:

- Inhibition of Viral Enzymes : Similar pyrimidine derivatives have shown efficacy in inhibiting viral polymerases, which are crucial for viral replication.

- Interference with Viral Entry : The compound may disrupt the binding of viruses to host cells, preventing infection.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below is a summary of key findings:

| Study | Focus | Findings |

|---|---|---|

| Synthesis and Reactivity | The compound undergoes nucleophilic substitution reactions due to the chlorine atom, allowing for further derivatization for enhanced biological activity. | |

| Antitumor Activity | Demonstrated significant inhibition of cancer cell lines; specific pathways involved include apoptosis and cell cycle regulation. | |

| Antiviral Potential | Suggested efficacy against viral infections through enzyme inhibition; further studies needed for detailed mechanisms. |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds highlights its distinct features:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 6-Chloro-N4-methylpyrimidine-2,4-diamine | 1005-37-4 | 0.95 | Contains only one methyl group |

| 6-Chloro-N,N-dimethylpyrimidin-4-amine | 31058-83-0 | 0.88 | Lacks the second amino group |

| 6-Chloro-N-methylpyrimidin-4-amine | 65766-32-7 | 0.82 | Only one methyl group at N position |

This comparison illustrates that while structurally related compounds exist, the presence of two dimethylamino groups and specific chlorine substitution patterns confer unique chemical behavior and potential applications to this compound.

Properties

IUPAC Name |

6-chloro-4-N,4-N-dimethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSOQNSFFZSKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291019 | |

| Record name | 6-Chloro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-11-0 | |

| Record name | 6-Chloro-N4,N4-dimethyl-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 72462 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1007-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.